Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
Description
Contextualization as a Steroid Acid and Oxysterol
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- belongs to two important classes of biological molecules: steroid acids and oxysterols.
As a steroid acid , its structure is derived from the characteristic four-ring steroid nucleus (perhydrocyclopentanophenanthrene) but features a carboxylic acid group on the side chain. nih.gov This acidic functional group imparts specific chemical properties and biological activities, distinguishing it from neutral sterols like cholesterol. Steroids are a broad class of organic compounds that are widespread in living organisms and include hormones, sterols, and bile acids. mdpi.com
The compound is also classified as an oxysterol . Oxysterols are oxidized derivatives of cholesterol, formed either enzymatically or through auto-oxidation. nih.gov They are key signaling molecules and intermediates in various metabolic pathways. nih.gov Oxysterols, including (25R)-3β-hydroxycholest-5-en-26-oic acid, are more water-soluble than cholesterol and can move between membranes more easily. They are involved in the regulation of cholesterol homeostasis, lipid metabolism, and have been identified as ligands for nuclear receptors. scienceopen.comnih.gov
Overview of its Biogenic Origin from Cholesterol
The primary biogenic origin of (25R)-3β-hydroxycholest-5-en-26-oic acid is the enzymatic modification of cholesterol. caymanchem.com It is a key intermediate in the "acidic" or "alternative" pathway of bile acid biosynthesis, a major route for cholesterol catabolism in the body. scienceopen.comnih.gov
The formation process begins with the sterol Cholesterol . The first and rate-limiting step in this pathway is the hydroxylation of the cholesterol side chain, catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1). scienceopen.comcaymanchem.com This enzyme introduces a hydroxyl group at the C26 position (sometimes referred to as C27), forming (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol). scienceopen.comnih.gov
This intermediate, (25R)-26-hydroxycholesterol, is then further metabolized by CYP27A1, which oxidizes the newly introduced hydroxyl group to a carboxylic acid, yielding Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-. scienceopen.comcaymanchem.com This steroid acid is then transported to the liver where it is further converted into primary bile acids, such as chenodeoxycholic acid. nih.govnih.gov This pathway is a crucial mechanism for eliminating cholesterol from the body. nih.gov
The biosynthetic pathway can be summarized as follows:
| Precursor | Enzyme | Product |
| Cholesterol | Sterol 27-hydroxylase (CYP27A1) | (25R)-26-hydroxycholesterol |
| (25R)-26-hydroxycholesterol | Sterol 27-hydroxylase (CYP27A1) | Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- |
Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOMPRLWLXFAP-KQOPCUSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267672 | |
| Record name | (3β,25R)-3-Hydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3beta-Hydroxy-5-cholestenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56845-87-5 | |
| Record name | (3β,25R)-3-Hydroxycholest-5-en-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56845-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,25R)-3-Hydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3beta-Hydroxy-5-cholestenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis Pathways and Enzymology of Cholest 5 En 26 Oic Acid, 3 Hydroxy , 3beta,25r
De Novo Synthesis from Cholesterol
The de novo synthesis of (3beta,25R)-3-hydroxycholest-5-en-26-oic acid from cholesterol is a critical metabolic process initiated by the enzyme Cytochrome P450 Family 27 Subfamily A Member 1 (CYP27A1). This enzyme is a key player in the alternative, or acidic, pathway of bile acid synthesis. nih.govnih.gov
Role of Cytochrome P450 Family 27 Subfamily A Member 1 (CYP27A1) in Initial Hydroxylation
Located in the inner mitochondrial membrane, CYP27A1 is a versatile enzyme with broad tissue distribution. nih.govwikipedia.org It catalyzes the initial and rate-limiting step in the acidic pathway of bile acid synthesis by hydroxylating the side chain of cholesterol. nih.govresearchgate.net Specifically, CYP27A1 introduces a hydroxyl group at the C26 position (often referred to as C27 in older literature) of cholesterol, leading to the formation of (25R)-26-hydroxycholesterol. nih.govnih.gov This hydroxylation reaction is stereospecific, resulting in the R configuration at the C25 position. nih.gov The transport of the cholesterol substrate to the inner mitochondrial membrane where CYP27A1 resides is facilitated by the steroidogenic acute regulatory protein (StarD1). nih.govnih.gov
Subsequent Oxidation Steps to the Carboxylic Acid State
Following the initial hydroxylation, CYP27A1 further catalyzes the oxidation of the newly formed hydroxyl group on (25R)-26-hydroxycholesterol. nih.gov This multi-step oxidation process converts the alcohol to a carboxylic acid, yielding the final product, (3beta,25R)-3-hydroxycholest-5-en-26-oic acid. nih.govscienceopen.com This acid is a key intermediate in the acidic pathway for bile acid synthesis. scienceopen.com
| Step | Substrate | Enzyme | Product | Cellular Location |
| Initial Hydroxylation | Cholesterol | CYP27A1 | (25R)-26-hydroxycholesterol | Mitochondria |
| Subsequent Oxidation | (25R)-26-hydroxycholesterol | CYP27A1 | (3beta,25R)-3-hydroxycholest-5-en-26-oic acid | Mitochondria |
Biosynthesis within the Acidic (Alternative) Pathway of Bile Acid Formation
The biosynthesis of (3beta,25R)-3-hydroxycholest-5-en-26-oic acid is a cornerstone of the acidic, or alternative, pathway of bile acid synthesis. This pathway is distinct from the classic, or neutral, pathway which is initiated by cholesterol 7α-hydroxylase (CYP7A1). researchgate.netyoutube.com
Precursors and Key Branch Points in the Acidic Pathway
The primary precursor for the acidic pathway is cholesterol. mdpi.com The pathway is initiated by the mitochondrial enzyme CYP27A1, which, as previously described, converts cholesterol to (3beta,25R)-3-hydroxycholest-5-en-26-oic acid. nih.govmdpi.com This C27 steroid acid is a critical branch point intermediate. researchgate.net It can then be further metabolized in the liver, primarily through 7α-hydroxylation by the microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1). nih.govnih.govresearchgate.net This step is crucial for reducing the regulatory activities of the oxysterol intermediates. nih.gov The resulting 3β,7α-dihydroxy-5-cholestenoic acid is then further processed to form the primary bile acid, chenodeoxycholic acid (CDCA). researchgate.netresearchgate.net
Enzymatic Regulation of Acidic Pathway Flux
The flux through the acidic pathway is tightly regulated by the activity of key enzymes. While CYP27A1 catalyzes the initial step, it is not considered the rate-limiting step of the entire pathway. nih.gov Instead, the transport of cholesterol to the mitochondria by StarD1 and the subsequent 7α-hydroxylation of the oxysterol intermediates by CYP7B1 are considered the key regulatory points. nih.govnih.gov Recent studies suggest that CYP7B1 may be the ultimate controller of cellular oxysterol levels. nih.govnih.gov The expression and activity of these enzymes are influenced by various factors, including feedback regulation by bile acids themselves. youtube.com
| Enzyme | Function | Regulatory Significance |
| CYP27A1 | Initiates the acidic pathway by oxidizing the cholesterol side chain. | Crucial for the formation of (3beta,25R)-3-hydroxycholest-5-en-26-oic acid, but not the primary rate-limiting step of the overall pathway. nih.gov |
| StarD1 | Transports cholesterol to the inner mitochondrial membrane. | A key regulatory step controlling substrate availability for CYP27A1. nih.govnih.gov |
| CYP7B1 | Catalyzes the 7α-hydroxylation of (3beta,25R)-3-hydroxycholest-5-en-26-oic acid and other oxysterols. | A major control point for the flux of the acidic pathway and cellular oxysterol levels. nih.govnih.gov |
Emerging and Alternative Biosynthetic Routes
Currently, the biosynthesis of (3beta,25R)-3-hydroxycholest-5-en-26-oic acid is predominantly understood to occur via the acidic pathway initiated by CYP27A1. The term "alternative pathway" in the context of bile acid synthesis refers to this acidic route, distinguishing it from the "classic" or "neutral" pathway. While research continues to uncover the complexities of sterol metabolism, at present, there are no well-established, distinct alternative biosynthetic routes for the direct formation of (3beta,25R)-3-hydroxycholest-5-en-26-oic acid that bypass the initial CYP27A1-mediated oxidation of the cholesterol side chain.
Pathways Independent of Canonical Cholesterol Metabolism (e.g., from 7-dehydrocholesterol)
While cholesterol is the typical precursor for bile acid synthesis, alternative pathways can utilize cholesterol precursors, such as 7-dehydrocholesterol (B119134) (7-DHC). This is particularly evident in metabolic disorders like Smith-Lemli-Opitz syndrome (SLOS), where a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) leads to an accumulation of 7-DHC. nih.govbasicmedicalkey.com In such conditions, the body utilizes this excess 7-DHC to generate bile acids through a bypass pathway. nih.gov
This alternative route begins with 7-DHC and proceeds through 7-oxo and 7β-hydroxy intermediates, ultimately leading to the formation of uncommon Δ⁵-unsaturated bile acids. nih.gov The initial steps involve hydroxylation of the 7-DHC side chain. The enzyme cytochrome P450 46A1 (CYP46A1) has been shown to oxidize 7-dehydrocholesterol to 24-hydroxy-7-dehydrocholesterol and 25-hydroxy-7-dehydrocholesterol. nih.gov Subsequent oxidation of the terminal methyl group can lead to the formation of the C-26 carboxylic acid. For instance, studies have identified the formation of 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid in patients with SLOS, demonstrating that a complete biosynthetic pathway from 7-DHC to a C27 bile acid exists. nih.gov This pathway, although a minor contributor in healthy individuals, becomes significant when the standard cholesterol-to-bile acid route is impaired. nih.gov
Microbial Biosynthesis and Sterol Side-Chain Degradation
Numerous microorganisms, particularly bacteria from the Actinobacteria class like Mycobacterium, Nocardia, and Rhodococcus, possess the enzymatic machinery to degrade the sterol side-chain of compounds like cholesterol. nih.govnih.govoup.comnih.gov This catabolic process is a key source for the industrial production of steroid precursors. researchgate.net The degradation of the aliphatic side chain occurs through a mechanism analogous to the β-oxidation of fatty acids. nih.govnih.govwikipedia.org
The pathway is initiated by the oxidation of the sterol's terminal carbon. In Rhodococcus jostii, for example, oxidation at the C26 position is a primary step. nih.gov Cytochrome P450 enzymes, such as CYP125, catalyze this initial C26-hydroxylation. nih.gov The resulting alcohol is then further oxidized to a carboxylic acid, forming a sterol-C26-oic acid intermediate. nih.gov
This carboxylic acid is then activated by conversion to its coenzyme A (CoA) thioester, a reaction catalyzed by an ATP-dependent sterol/steroid CoA ligase. nih.gov For instance, the enzyme FadD19 has been identified as a steroid-CoA ligase essential for the degradation of C-24 branched-chain sterols. researchgate.net Once activated, the sterol-CoA molecule undergoes successive rounds of β-oxidation, progressively shortening the side chain. nih.gov Each cycle of β-oxidation involves a sequence of four enzymatic reactions:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond. wikipedia.orgnih.gov
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.orgnih.gov
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group. wikipedia.orgnih.gov
Thiolysis: A thiolase cleaves the bond, releasing acetyl-CoA or propionyl-CoA and a shortened acyl-CoA. nih.gov
In Mycobacterium tuberculosis, this process is well-defined, involving a series of enzymes encoded within specific gene clusters. nih.govacs.org The degradation of the cholesterol side chain ultimately leads to the formation of C19 and C21 steroid synthons after the release of two molecules of propionyl-CoA and one molecule of acetyl-CoA. nih.govnih.gov
Table 1: Key Enzymes in Microbial Sterol Side-Chain Degradation
Table 2: Compound Names Mentioned in the Article
Metabolic Transformations and Derivative Formation of Cholest 5 En 26 Oic Acid, 3 Hydroxy , 3beta,25r
Primary Metabolic Fates in Vertebrates
The metabolism of (3beta,25R)-3-hydroxy-5-cholestenoic acid in vertebrates involves several critical enzymatic steps, primarily occurring in the liver. These transformations are essential for the conversion of this cholesterol-derived intermediate into more water-soluble and physiologically active bile acids.
A crucial step in the acidic pathway of bile acid synthesis is the 7α-hydroxylation of (3beta,25R)-3-hydroxy-5-cholestenoic acid. This reaction is catalyzed by the microsomal enzyme Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1), also known as oxysterol 7α-hydroxylase. This enzyme introduces a hydroxyl group at the 7α position of the steroid nucleus, yielding 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid.
This hydroxylation is a vital detoxification step, as the accumulation of 3β-hydroxy-Δ5-bile acids can be hepatotoxic. In fact, genetic deficiencies in CYP7B1 in humans lead to the accumulation of its substrates, including (3beta,25R)-3-hydroxy-5-cholestenoic acid, which can result in severe liver disease in infancy. The introduction of the 7α-hydroxyl group by CYP7B1 significantly increases the polarity of the molecule, which is a prerequisite for its subsequent conversion into primary bile acids such as chenodeoxycholic acid.
Table 1: Key Enzymes and their Functions in the Metabolism of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
| Enzyme | Abbreviation | Function |
| Cytochrome P450 Family 7 Subfamily B Member 1 | CYP7B1 | Catalyzes the 7α-hydroxylation of the substrate. |
| 3beta-Hydroxysteroid Dehydrogenase Type 7 | HSD3B7 | Oxidizes the 3β-hydroxyl group and isomerizes the Δ5 double bond. |
Following 7α-hydroxylation, the resulting 3β,7α-dihydroxy-5-cholestenoic acid undergoes further modification by the enzyme 3beta-Hydroxysteroid Dehydrogenase Type 7 (HSD3B7). This enzyme is responsible for two critical reactions: the oxidation of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the double bond from the Δ5 to the Δ4 position. This conversion results in the formation of 7α-hydroxy-3-oxo-4-cholestenoic acid.
The action of HSD3B7 is a committed step in the synthesis of all primary bile acids, as it modifies the A and B rings of the steroid nucleus to the characteristic structure of mature bile acids. Mutations in the HSD3B7 gene lead to a rare autosomal recessive disorder known as congenital bile acid synthesis defect type 1. This condition is characterized by the inability to produce normal bile acids, leading to cholestasis and the accumulation of atypical 3β-hydroxy-Δ5-bile acids.
The formation of 7α-hydroxy-3-oxo-4-cholestenoic acid sets the stage for a series of subsequent enzymatic reactions that ultimately lead to the production of the primary bile acid chenodeoxycholic acid. These downstream steps involve the reduction of the Δ4 double bond and the stereospecific reduction of the 3-oxo group to a 3α-hydroxyl group, as well as the shortening of the C27 side chain to a C24 carboxylic acid.
The conversion of (3beta,25R)-3-hydroxy-5-cholestenoic acid and its immediate metabolites through this pathway is essential for maintaining the bile acid pool and facilitating the absorption of dietary fats and fat-soluble vitamins. The entire process, from the initial hydroxylation by CYP27A1 to the final formation of conjugated bile acids, represents a complex and tightly regulated metabolic cascade.
Table 2: Summary of Metabolic Transformations
| Starting Compound | Enzyme | Product |
| Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- | CYP7B1 | 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid |
| 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid | HSD3B7 | 7α-hydroxy-3-oxo-4-cholestenoic acid |
| 7α-hydroxy-3-oxo-4-cholestenoic acid | Various enzymes | Chenodeoxycholic acid |
Stereochemical Considerations in Metabolism
The stereochemistry of bile acid intermediates plays a critical role in their recognition by enzymes and their subsequent biological activity. The specific configuration at various chiral centers, including the C-25 position in the side chain, dictates the metabolic fate and physiological function of these molecules.
The (25R) configuration is the naturally occurring stereochemistry for intermediates in the acidic pathway of bile acid synthesis initiated by CYP27A1. This stereospecificity is a hallmark of the enzymatic processes involved in cholesterol catabolism in vertebrates. The enzymes in this pathway, from CYP27A1 onwards, are stereoselective and preferentially recognize and metabolize the (25R)-isomers.
This stereochemical configuration is crucial for the proper folding of the side chain and its interaction with the active sites of downstream enzymes. Any deviation from this configuration would likely impair or prevent the subsequent metabolic steps, leading to the accumulation of abnormal bile acid precursors.
While the (25R)-isomer is the physiological substrate for bile acid synthesis in vertebrates, studies in other organisms have highlighted the biological significance of the (25S) stereochemistry. For instance, in the nematode Caenorhabditis elegans, (25S)-dafachronic acids are potent ligands for the nuclear hormone receptor DAF-12, which regulates developmental timing and lifespan. In contrast, the corresponding (25R)-dafachronic acids are significantly weaker ligands for this receptor.
This demonstrates a clear stereoselectivity in the biological activity of these cholestenoic acid derivatives, where the (25S) configuration is favored for high-affinity binding to its receptor in C. elegans. While this specific signaling pathway is not conserved in vertebrates, it underscores the principle that the stereochemistry at C-25 can dramatically influence the biological function of cholestenoic acids. In the context of vertebrate metabolism, the enzymatic machinery of bile acid synthesis has evolved to be highly selective for the (25R)-isomer, rendering the (25S) counterpart a poor substrate and likely biologically inactive in this specific pathway.
Interplay with Other Oxysterol Metabolic Networks
The metabolism of (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid is intricately linked with broader networks of sterol and bile acid metabolism. It serves as a key junction point, influencing and being influenced by other significant metabolic routes, particularly the primary pathways of bile acid biosynthesis.
Cross-talk with the Neutral Bile Acid Biosynthesis Pathway
Bile acids are synthesized predominantly through two main pathways: the neutral (or classic) pathway and the acidic (or alternative) pathway. nih.govthemedicalbiochemistrypage.org (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid is a central intermediate in the acidic pathway, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). scienceopen.comnih.gov This pathway operates in parallel with the neutral pathway, which is initiated in the liver by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in classic bile acid synthesis. nih.govthemedicalbiochemistrypage.org
Table 1: Key Enzymes in Neutral and Acidic Bile Acid Synthesis Pathways
| Pathway | Initiating Enzyme | Key Intermediate |
| Neutral Pathway | Cholesterol 7α-hydroxylase (CYP7A1) | 7α-Hydroxycholesterol |
| Acidic Pathway | Sterol 27-hydroxylase (CYP27A1) | (25R)26-Hydroxycholesterol |
Metabolite Interconversion within Oxysterol Pools
(3β,25R)-3-hydroxy-cholest-5-en-26-oic acid is an active participant in the complex web of oxysterol interconversions. Its formation and subsequent metabolism involve several key enzymatic steps, linking it to various other biologically active oxysterols.
The biosynthesis of (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid begins with the hydroxylation of cholesterol at the C26 position (technically C27, hence the enzyme name) by CYP27A1 to form (25R)26-hydroxycholesterol. scienceopen.com The same enzyme, CYP27A1, can further metabolize this intermediate to produce (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid. scienceopen.com
Once formed, (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid is a substrate for further modifications, primarily hydroxylation. A key conversion is its 7α-hydroxylation by the enzyme oxysterol 7α-hydroxylase (CYP7B1). scienceopen.comnih.govsemanticscholar.org This reaction yields 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid, another significant cholestenoic acid with its own biological activities. scienceopen.comsemanticscholar.org
In addition to 7α-hydroxylation, other metabolic transformations have been identified. These include the formation of 3β,7β-dihydroxycholest-5-en-(25R)26-oic acid and 3β-hydroxy-7-oxocholest-5-en-(25R)26-oic acid. nih.gov
Ultimately, the metabolic fate of (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid involves side-chain cleavage, leading to the formation of C24 bile acids. Studies in hamsters have demonstrated that this compound is converted into primary bile acids, including chenodeoxycholic acid and smaller amounts of cholic acid and lithocholic acid. nih.gov This conversion solidifies its role as a direct precursor in the acidic pathway leading to the final bile acid products.
Table 2: Metabolic Conversions of (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid
| Precursor | Metabolite | Enzyme(s) |
| (25R)26-Hydroxycholesterol | (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid | CYP27A1 |
| (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid | 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid | CYP7B1 |
| (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid | Chenodeoxycholic acid | Multiple steps |
| (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid | Cholic acid | Multiple steps |
| (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid | Lithocholic acid | Multiple steps |
Biological Roles and Cellular Mechanisms of Action of Cholest 5 En 26 Oic Acid, 3 Hydroxy , 3beta,25r
Role as an Endogenous Signaling Molecule
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-, hereafter referred to as 3β-HCA, functions as an endogenous signaling molecule, notably as a ligand for Liver X receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in regulating the metabolism of cholesterol, fatty acids, and glucose. As intermediates in the metabolic pathway that converts cholesterol to bile acids, cholestenoic acids like 3β-HCA are present in the central nervous system.
The activation of LXRs by specific cholestenoic acids can influence the expression of target genes involved in lipid homeostasis. Research has demonstrated that cholestenoic acids with a 3β-hydroxy-5-ene structure can activate LXRα. The binding of 3β-HCA to these receptors initiates a cascade of transcriptional events that are central to maintaining cellular and systemic lipid balance. However, the signaling effects of 3β-HCA can be complex; while some cholestenoic acids promote motor neuron survival through LXR-dependent mechanisms, 3β-HCA has been associated with motor neuron cell loss in mice, highlighting its specific and potent signaling activities.
Modulation of Cholesterol Homeostasis
As a metabolite of cholesterol, 3β-HCA is intrinsically linked to the intricate pathways that govern cholesterol homeostasis. Its actions are particularly relevant to the cellular machinery that senses and responds to sterol levels, thereby controlling cholesterol synthesis and uptake.
Influence on Sterol Regulatory Element-Binding Protein (SREBP) Pathway Activity
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a primary regulator of cholesterol and fatty acid synthesis. While direct modulation of the SREBP pathway by 3β-HCA is an area of ongoing investigation, the activity of related oxysterols provides a framework for its potential mechanism. Oxysterols, such as 25-hydroxycholesterol (B127956), are known to inhibit the SREBP pathway, thereby reducing the transcription of genes responsible for cholesterol production. This inhibition is a critical feedback mechanism that prevents the excessive accumulation of cholesterol. Given that 3β-HCA is a downstream metabolite in cholesterol catabolism, it is positioned to participate in such feedback loops. The activation of LXRs by ligands like 3β-HCA can also indirectly influence SREBP activity, as there is crosstalk between these two major lipid-regulating pathways.
Interaction with Insulin-Induced Gene (INSIG) Proteins
Insulin-Induced Gene (INSIG) proteins are crucial components of the SREBP pathway, acting as sterol sensors that retain the SREBP-SCAP complex in the endoplasmic reticulum when sterol levels are high, thus preventing SREBP activation. Oxysterols are known to bind to INSIG, promoting the retention of the SREBP precursor in the endoplasmic reticulum. For instance, 25-hydroxycholesterol is a well-established binder of INSIG proteins, which facilitates the inhibition of SREBP processing. As a structurally related sterol acid, 3β-HCA may interact with INSIG proteins, contributing to the regulation of SREBP cleavage and the subsequent synthesis of cholesterol. This interaction represents a key point of control in maintaining cellular cholesterol balance.
Impact on Neurobiological Processes
3β-HCA has emerged as a significant modulator of neurobiological functions, particularly in the context of processes underlying neurodegenerative disorders such as Alzheimer's disease.
Regulation of Amyloid Beta Peptide Production (Aβ42 and Aβ38)
One of the most well-documented roles of 3β-HCA in the central nervous system is its function as a potent modulator of γ-secretase, an enzyme complex critical for the production of amyloid-beta (Aβ) peptides. Research has shown that 3β-HCA can selectively alter the cleavage activity of γ-secretase. Specifically, it decreases the production of the aggregation-prone and neurotoxic Aβ42 peptide while concurrently increasing the levels of the shorter, less amyloidogenic Aβ38 peptide. This modulatory effect occurs without changing the total amount of Aβ produced.
The efficacy of this modulation has been quantified in various experimental models. For instance, in CHO2B7 cells, 3β-HCA was found to decrease Aβ42 with an EC₅₀ of 250 nM. In primary mouse postnatal neuron-glia cultures, treatment with 3β-HCA led to a significant reduction in endogenous murine Aβ42 production.
Below are interactive tables summarizing the research findings on the effect of 3β-HCA on amyloid-beta peptide production.
Table 1: Effect of 3β-HCA on Aβ42 Production in Mouse Neuron-Glia Cultures
| Concentration of 3β-HCA (μM) | Percentage Decrease in Aβ42 Production |
|---|---|
| 3 | 60% |
Table 2: Modulatory Activity of 3β-HCA on γ-Secretase
| Peptide | Effect of 3β-HCA | EC₅₀ (nM) |
|---|---|---|
| Amyloid β (1-42) | Decrease | 250 |
| Amyloid β (38) | Increase | - |
Implications for Neurodegenerative Disorder Research
The ability of 3β-HCA to selectively modulate γ-secretase activity carries significant implications for research into neurodegenerative disorders, particularly Alzheimer's disease, where the accumulation of Aβ42 plaques is a key pathological hallmark. By shifting Aβ production from the more toxic Aβ42 species to the shorter Aβ38 form, 3β-HCA represents an endogenous molecule with a potentially protective profile.
Studies have identified 3β-HCA and its metabolites in cerebrospinal fluid (CSF), suggesting their relevance to brain cholesterol metabolism and pathology. The dysregulation of these cholestenoic acid pathways has been observed in certain neurological diseases. For example, patients with hereditary spastic paresis type 5 (SPG5), a condition resulting from mutations in the CYP7B1 gene involved in cholestenoic acid metabolism, show an excess of 3β-HCA in their CSF and plasma. This accumulation is associated with the neurotoxic effects observed in the disease. Conversely, targeted modulation of these pathways could offer therapeutic avenues. The selective reduction of Aβ42 by endogenous modulators like 3β-HCA is a key area of interest for developing novel strategies to combat Alzheimer's disease.
Participation in G-Protein Coupled Receptor (GPCR) Signaling
G-protein coupled receptors represent a large family of transmembrane receptors that play crucial roles in a myriad of physiological processes. The interaction of ligands with these receptors initiates intracellular signaling cascades that govern cellular responses. Oxysterols, which are oxidized derivatives of cholesterol, have emerged as important signaling molecules with the ability to modulate the activity of various receptors, including some GPCRs.
While research has identified certain oxysterols as ligands for specific GPCRs, direct evidence detailing the binding affinity and functional activity of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- towards the Smoothened (Smo) receptor or GPR183 (also known as Epstein-Barr virus-induced gene 2 or EBI2) is not extensively documented in the current scientific literature.
Similarly, GPR183/EBI2 has been shown to be activated by specific oxysterols, most notably 7α,25-dihydroxycholesterol. This interaction plays a key role in immune cell migration. However, the activity of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- at this receptor has not been definitively established.
Table 1: Investigated Ligand Activity of Related Oxysterols on Specific GPCRs
| GPCR | Known Oxysterol Ligands |
| Smoothened (Smo) | Various oxysterols (specific role of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- not detailed) |
| GPR183/EBI2 | 7α,25-dihydroxycholesterol |
The Hedgehog (Hh) signaling pathway is fundamental to embryonic development and tissue homeostasis in adults. The activity of this pathway is intricately linked to cholesterol and its metabolites. The core of the Hh signaling cascade involves the transmembrane proteins Patched (Ptch) and Smoothened (Smo). In the absence of a Hedgehog ligand, Ptch inhibits the activity of Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling components.
Oxysterols have been shown to be capable of activating the Hedgehog pathway, often by directly binding to and modulating the activity of Smoothened. This suggests a potential role for oxysterols as endogenous regulators of this critical developmental pathway. While the general involvement of oxysterols in Hedgehog signaling is recognized, the specific contribution and mechanism of action of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- within this pathway require further elucidation. The structural similarities of this compound to other known oxysterol activators of the Hh pathway suggest a potential for interaction, but direct experimental evidence is needed for confirmation.
Interactions with Nuclear Receptors and Transcriptional Regulation by Cholest 5 En 26 Oic Acid, 3 Hydroxy , 3beta,25r
Agonistic Activity for Liver X Receptors (LXRs)
Liver X Receptors are ligand-activated transcription factors that form two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). researchgate.net These receptors act as cholesterol sensors, and upon activation by oxysterol ligands, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes to modulate their expression. mdpi.com Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- has been identified as an endogenous agonist for LXRs. nih.gov
Research indicates that Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- has the capacity to activate both LXRα and LXRβ isoforms. nih.gov This dual agonism is significant because the two isoforms have different tissue distribution patterns. LXRα is predominantly expressed in metabolically active tissues such as the liver, macrophages, adipose tissue, and intestine, while LXRβ is expressed ubiquitously throughout the body. researchgate.netmdpi.com
The development of isoform-selective LXR agonists is a key area of pharmaceutical research. This is because LXRα is primarily associated with the induction of hepatic lipogenesis, which can lead to undesirable side effects like steatosis and hypertriglyceridemia. nih.gov In contrast, LXRβ activation is sought for its beneficial roles in cholesterol efflux and anti-inflammatory responses, potentially with a lower risk of metabolic side effects. nih.gov While Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is known to activate both isoforms, detailed quantitative studies comparing its relative potency or binding affinity (e.g., EC50 values) for LXRα versus LXRβ are not extensively documented in the available literature.
| Compound | Target Isoform | Activity | Significance of Isoform |
|---|---|---|---|
| Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- | LXRα | Agonist nih.gov | High expression in liver and macrophages; linked to regulation of cholesterol homeostasis and lipogenesis. researchgate.net |
| LXRβ | Agonist nih.gov | Ubiquitously expressed; involved in cholesterol efflux and neuroprotection. researchgate.netmdpi.com |
As an LXR agonist, Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- plays a crucial role in the transcriptional control of a suite of genes essential for lipid homeostasis. nih.gov Activation of the LXR/RXR heterodimer initiates the expression of genes that facilitate the removal of excess cholesterol from cells, a process known as reverse cholesterol transport (RCT). nih.govresearchgate.net Key target genes in this pathway include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). mdpi.comresearchgate.netnih.gov
ABCA1 and ABCG1: These transporters are highly expressed in macrophages and are critical for the efflux of intracellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) particles, respectively. researchgate.net By upregulating these genes, LXR activation promotes the first, rate-limiting step of RCT, helping to prevent the accumulation of cholesterol in peripheral tissues, which is a key factor in the development of atherosclerosis. scienceopen.comresearchgate.net
SREBP-1c: Beyond cholesterol efflux, LXRs are potent regulators of fatty acid metabolism through the induction of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) gene. nih.govscienceopen.com SREBP-1c is a master transcriptional regulator of de novo lipogenesis, controlling the expression of genes involved in the synthesis of fatty acids and triglycerides. researchgate.net This LXR-SREBP-1c axis is primarily associated with LXRα activity in the liver. nih.gov
| Gene | Function | Pathway |
|---|---|---|
| ABCA1 | Mediates efflux of cholesterol and phospholipids to lipid-poor ApoA-I. researchgate.net | Reverse Cholesterol Transport researchgate.netnih.gov |
| ABCG1 | Promotes cholesterol efflux to mature HDL particles. researchgate.net | Reverse Cholesterol Transport researchgate.netnih.gov |
| SREBP-1c | Transcription factor that activates genes involved in fatty acid and triglyceride synthesis. nih.govscienceopen.com | De Novo Lipogenesis researchgate.net |
Potential Interactions with Other Nuclear Hormone Receptors
The signaling network of nuclear receptors is highly interconnected, with significant crosstalk between different receptor pathways. The activation of LXRs by Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- can therefore have broader consequences, influencing the activity of other nuclear receptors that share regulatory networks.
The biological effect of a nuclear receptor ligand can be highly dependent on the cellular context. A striking example of this is seen with Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-. While it functions as a general LXR agonist, its activity in the central nervous system has shown specific, context-dependent outcomes. In studies involving motor neurons, this compound was identified as a toxic LXR ligand that promoted cell loss. nih.gov This contrasts sharply with a closely related metabolite, 3β,7α-dihydroxycholest-5-en-26-oic acid, which acts through LXRs to promote motor neuron survival. nih.gov
This finding underscores that the ultimate physiological response to LXR activation by a specific ligand is not uniform across all cell types. The presence of cell-specific co-activators, co-repressors, and other interacting transcription factors can modify the transcriptional output, leading to divergent and even opposing biological effects.
Activation of LXR by Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- can indirectly regulate other nuclear receptor pathways due to the extensive crosstalk between them. This interplay is crucial for maintaining metabolic homeostasis.
Farnesoid X Receptor (FXR): LXR and FXR are known to have opposing regulatory effects on certain pathways. For instance, in liver cells, LXR activation has been shown to inhibit cell cycle progression, whereas FXR activation has a pro-proliferative effect. plos.org FXR, the primary bile acid receptor, and LXR also have interconnected roles in lipid metabolism. Activation of FXR can influence the expression of LXR-regulated genes, thereby indirectly modulating cholesterol homeostasis. nih.govresearchgate.net
Pregnane X Receptor (PXR): PXR is a key regulator of xenobiotic and drug detoxification. nih.govmdpi.com It can also be activated by certain bile acids, such as lithocholic acid, and plays a role in their detoxification. nih.gov There is crosstalk between PXR and FXR signaling, and since FXR and LXR pathways are linked, PXR activity can influence the broader metabolic network regulated by LXR activation. nih.gov
Therefore, while there is no direct evidence of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- binding to receptors like FXR or PXR, its activation of the LXR signaling node can initiate a cascade of transcriptional events that influence the activity of these and other interconnected nuclear receptor pathways.
Preclinical Investigations and Association with Pathophysiological States of Cholest 5 En 26 Oic Acid, 3 Hydroxy , 3beta,25r
In Vitro Cellular Models for Mechanistic Studies
Cellular models are instrumental in dissecting the molecular mechanisms through which (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid exerts its effects. Studies using various cell lines have provided insights into its metabolic pathways and regulatory functions.
In cultures of rat astrocytes, Schwann cells, and neurons, the metabolism of side-chain oxygenated cholesterol, including the formation of 3beta-hydroxy-5-cholestenoic acid, has been demonstrated. nih.gov These studies indicate that such metabolic transformations may be crucial for cholesterol homeostasis within the brain. nih.gov Specifically, the conversion of 27-hydroxycholesterol (B1664032) to its 7alpha-hydroxylated metabolites and subsequent oxidation to cholestenoic acids occurs in all three cell types, with astrocytes showing the highest rate of conversion. nih.gov
Further research has utilized specific cell lines to explore the compound's impact on cellular processes:
CHO Cells: Chinese Hamster Ovary (CHO) cells have been used to study the effects of related oxysterols on HMG-CoA reductase activity, a key enzyme in cholesterol synthesis. nih.govepa.gov For instance, a side-chain fluorinated analog of 7-ketocholesterol (B24107) demonstrated a potent inhibitory effect on this enzyme in CHO-K1 cells. nih.gov
Mouse Postnatal Neuron-Glia Cultures: Primary cultures of mouse glial cells, derived from the forebrains of postnatal mice, serve as a crucial model for studying neuroinflammation and the role of cholesterol metabolism in neurodegenerative diseases. springermedizin.de These cultures allow for the investigation of how oxysterols modulate microglial function. springermedizin.de
COS-7 Cells: While direct studies on (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid in COS-7 cells are not detailed in the provided context, this cell line is commonly used in transfection studies to investigate the activity of nuclear receptors like Liver X Receptors (LXRs), which are known to be regulated by oxysterols.
Interactive Data Table: Cellular Models in (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid Research
| Cell Type | Organism | Key Research Focus | Illustrative Finding |
| Astrocytes, Schwann Cells, Neurons | Rat | Metabolism of side-chain oxysterols | Astrocytes exhibit the highest conversion rate of 27-hydroxycholesterol to cholestenoic acids. nih.gov |
| CHO-K1 Cells | Chinese Hamster | Regulation of cholesterol synthesis | Fluorinated oxysterol analogs inhibit HMG-CoA reductase activity. nih.gov |
| Primary Glial Cells | Mouse | Neuroinflammation and microglial function | Used to study the influence of cholesterol derivatives on glial cell activity. springermedizin.de |
In Vivo Animal Models for Pathological Contexts
Animal models, particularly genetically modified mice, have been indispensable for understanding the physiological and pathological roles of (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid in a whole-organism context.
The enzymes CYP27A1 (Sterol 27-hydroxylase) and CYP7B1 (Oxysterol 7alpha-hydroxylase) are critical for the metabolism of this cholestenoic acid. Knockout mouse models for these enzymes have revealed significant alterations in sterol metabolism.
Cyp27a1-/- Animals: Mice lacking the Cyp27a1 gene, which encodes the enzyme that produces (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid from its precursor, exhibit a significant absence of this compound in their plasma. nih.gov While mutations in the human CYP27A1 gene lead to the severe neurological disorder cerebrotendinous xanthomatosis (CTX), the Cyp27a1-/- mice surprisingly display only a mild phenotype. researchgate.netnih.gov This is partly explained by the discovery of alternative metabolic pathways in these mice, including the upregulation of CYP3A11, which can also perform sterol 26-hydroxylation. nih.govnih.gov This compensatory mechanism allows for the production of neuroprotective sterols, potentially explaining the absence of a severe motor neuron phenotype in these mice. nih.govnih.gov
Cyp7b1-/- Animals: Deficiency in Cyp7b1, the enzyme that hydroxylates (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid, leads to an accumulation of its substrates. researchgate.netnih.gov In Cyp7b1-/- mice, there is a buildup of oxysterols like 25-hydroxycholesterol (B127956) and (25R)26-hydroxycholesterol in both brain and plasma. nih.gov Disruption of this metabolic step is associated with the development of metabolic-associated fatty liver disease (MAFLD) and insulin (B600854) resistance, particularly under specific dietary conditions. researchgate.netnih.gov Interestingly, the metabolic phenotype of these mice can be influenced by environmental factors such as housing temperature. nih.gov
Interactive Data Table: Phenotypes of Genetic Knockout Mouse Models
| Gene Knockout | Key Enzyme | Primary Metabolic Consequence | Observed Phenotype |
| Cyp27a1-/- | Sterol 27-hydroxylase | Absence of plasma (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid. nih.gov | Mild phenotype, unlike human CTX, due to compensatory pathways. researchgate.netnih.gov |
| Cyp7b1-/- | Oxysterol 7alpha-hydroxylase | Accumulation of substrates like 25-HC and 26-HC in brain and plasma. nih.gov | Predisposition to MAFLD and insulin resistance. researchgate.netnih.gov |
Animal Models in Neurodegenerative Research
The balance of different cholestenoic acids has been implicated in motor neuron survival, making these compounds relevant to neurodegenerative research. Studies have shown that specific cholestenoic acids can act as ligands for Liver X Receptors (LXRs) to regulate the balance between motor neuron survival and death. nih.gov For example, 3β,7α-dihydroxycholest-5-en-26-oic acid promotes motor neuron survival in an LXR-dependent manner. nih.gov Conversely, an excess of 3β-hydroxycholest-5-en-26-oic acid has been shown to cause motor neuron cell loss in mice. nih.gov Animal models of neurodegeneration are therefore crucial for investigating how imbalances in these metabolic pathways, as seen in genetic disorders like CTX and Hereditary Spastic Paraplegia Type 5 (SPG5), contribute to neuronal damage. nih.govscilit.com
Biochemical Signatures in Genetic Disorders of Cholesterol Metabolism
The levels of (3beta,25R)-3-hydroxy-cholest-5-en-26-oic acid and its precursors are significantly altered in certain inherited metabolic disorders, serving as important biochemical markers for diagnosis and understanding disease pathology.
Cerebrotendinous Xanthomatosis (CTX) is a rare autosomal recessive disorder caused by mutations in the CYP27A1 gene. researchgate.netrarediseases.org This genetic defect leads to a deficiency in the sterol 27-hydroxylase enzyme, which is responsible for oxidizing cholesterol's side chain as a key step in bile acid synthesis. rarediseases.orgnih.govmdpi.com
A primary biochemical consequence of this enzyme deficiency is the inability to synthesize chenodeoxycholic acid and the near-complete absence of (25R)26-hydroxycholesterol and its downstream product, 3β-hydroxycholest-5-en-(25R)26-oic acid. nih.govresearchgate.net This metabolic block results in the accumulation of cholesterol and particularly cholestanol (B8816890) in various tissues, including the brain and tendons, leading to the formation of xanthomas and progressive neurological damage. researchgate.netrarediseases.orgnih.gov The diagnosis of CTX relies on identifying these biochemical signatures, such as elevated plasma cholestanol and the absence of key bile acid synthesis intermediates. nih.gov
Smith-Lemli-Opitz Syndrome (SLOS) is another autosomal recessive disorder, but it affects an earlier step in cholesterol synthesis. It is caused by mutations in the DHCR7 gene, leading to a deficiency of the 7-dehydrocholesterol (B119134) reductase enzyme. nih.govsmithlemliopitz.org This results in drastically reduced cholesterol levels and an accumulation of its precursor, 7-dehydrocholesterol (7-DHC). nih.govcholbamhcp.com
The reduced cholesterol pool in SLOS patients leads to decreased production of bile acids, which are synthesized from cholesterol. nih.govsmithlemliopitz.org Research has identified unusual Δ5-unsaturated bile acids in the plasma and urine of SLOS patients. nih.gov This suggests the existence of an alternative or bypass pathway for bile acid synthesis that originates from the abundant 7-DHC, avoiding the conventional cholesterol intermediate. nih.gov This novel pathway highlights the metabolic adaptability in response to a primary enzyme defect and provides new insights into the complex biochemistry of SLOS. nih.gov
Advanced Research Methodologies and Analytical Approaches for Cholest 5 En 26 Oic Acid, 3 Hydroxy , 3beta,25r
Spectrometric Techniques for Identification and Quantification
Mass spectrometry, coupled with chromatographic separation, forms the cornerstone of modern analytical strategies for sterols and oxysterols, including 3β-hydroxy-5-cholestenoic acid.
Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of cholestenoic acids due to its high sensitivity, specificity, and versatility. mdpi.com Methods often employ tandem mass spectrometry (MS/MS or MSn) for selective and reliable quantification, even at low physiological concentrations. mdpi.comaston.ac.uk
A typical LC-MS/MS workflow involves several key steps:
Sample Preparation : Extraction from biological matrices like plasma is crucial. This often involves protein precipitation followed by solid-phase extraction (SPE) to separate oxysterols and cholestenoic acids from more abundant lipids like cholesterol. nih.govfrontiersin.org Reversed-phase C18 cartridges are commonly used for this purpose. nih.govfrontiersin.org
Chromatographic Separation : Reversed-phase liquid chromatography, often using a C18 column, is employed to separate the target analyte from isomers and other structurally related compounds. frontiersin.orguclouvain.be Optimized gradients using mobile phases like methanol/water or isopropanol/hexane with additives such as formic acid ensure adequate separation. nih.gov
Ionization : Electrospray ionization (ESI) is the most common ionization source used for this class of compounds, typically operated in positive ion mode. nih.gov However, the inherent poor ionization of sterols often necessitates derivatization strategies to enhance the signal. nih.gov
Mass Analysis : Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently used for quantification due to their high sensitivity and selectivity. mdpi.com High-resolution mass spectrometers, such as LTQ-Orbitrap instruments, can provide exact mass measurements, further confirming compound identity. uclouvain.benih.gov Multistage fragmentation (MSn) in ion trap mass spectrometers can provide detailed structural information, which is invaluable for identifying unknown metabolites or distinguishing between isomers. nih.govfrontiersin.org
| Parameter | Condition |
|---|---|
| LC System | Acquity H-Class UPLC |
| Mass Spectrometer | Xevo TQ-S tandem quadrupole |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1100 L/hour |
| Mobile Phase | Gradient of water and methanol/isopropanol, both containing 0.1% formic acid |
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for sterol analysis. For non-volatile compounds like cholestenoic acids, chemical derivatization is a prerequisite to increase volatility and thermal stability. mdpi.com The most common derivatization method is silylation, which converts hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
The GC-MS analysis of 3β-hydroxy-5-cholestenoic acid was instrumental in its initial identification in human plasma. nih.gov The process typically involves:
Extraction and Purification : Similar to LC-MS, this involves liquid-solid extraction and chromatographic fractionation to isolate the cholestenoic acids. nih.gov
Derivatization : The purified acid is converted into a volatile derivative, for example, a methyl ester-trimethylsilyl ether.
GC Separation : The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the capillary column stationary phase.
MS Detection : As the compounds elute from the column, they are ionized (typically by electron ionization, EI), fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint for identification.
While highly effective for identification, GC-MS can be less suitable for high-throughput quantitative analysis compared to modern LC-MS/MS methods. mdpi.comlipidmaps.org
Derivatization Strategies for Enhanced Detection
The low abundance and poor ionization characteristics of oxysterols and cholestenoic acids are significant hurdles in their analysis. nih.gov Chemical derivatization is a widely used strategy to improve analytical sensitivity and specificity.
Charge-tagging involves covalently attaching a permanently charged functional group to a neutral analyte. This "charge tag" dramatically enhances the ionization efficiency in ESI-MS. nih.govupenn.edu Girard's reagent P (GP) is a cationic hydrazine (B178648) reagent that reacts with ketone groups to form a hydrazone derivative, thereby introducing a permanently charged quaternary ammonium (B1175870) group. nih.govcaymanchem.com
While 3β-hydroxy-5-cholestenoic acid does not naturally contain a ketone, this derivatization becomes highly relevant when coupled with enzymatic oxidation, as discussed in the next section. For sterols that do possess a native ketone group, GP derivatization is a straightforward and effective method to boost detection sensitivity by several orders of magnitude. nih.govupenn.edu The resulting GP-derivatized sterols also exhibit characteristic fragmentation patterns in MS/MS, with a neutral loss of pyridine (B92270) (79 Da), which is useful for their selective detection. nih.gov
Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is a highly specific and sensitive technique developed for sterols possessing a 3β-hydroxy-5-ene structure, such as Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-. nih.govresearchgate.net This strategy ingeniously combines enzymatic specificity with the sensitivity enhancement of charge-tagging. researchgate.netnih.gov
The EADSA procedure involves two key steps:
Enzymatic Oxidation : The sample is treated with the enzyme cholesterol oxidase. This enzyme specifically oxidizes the 3β-hydroxy group of the sterol to a 3-oxo (ketone) group, creating a 3-oxo-4-ene structure. researchgate.netresearchgate.net
Charge-Tagging : The newly formed 3-oxo group is then derivatized with Girard P hydrazine, attaching a permanent positive charge to the molecule. researchgate.net
This two-step process converts a poorly ionizable 3β-hydroxy sterol into a highly ionizable derivative, leading to a 100- to 1000-fold increase in signal intensity in ESI-MS. This allows for the detection and quantification of very low-abundance sterols in complex biological samples. nih.gov Furthermore, by using isotopically labeled GP reagents (e.g., [²H₀]GP and [²H₅]GP), researchers can differentiate between sterols that originally had a 3β-hydroxy-5-ene structure and those that had a native 3-oxo-4-ene structure in the same sample. researchgate.netresearchgate.net
| Step | Reagent/Enzyme | Purpose | Outcome |
|---|---|---|---|
| 1. Oxidation | Cholesterol Oxidase | Specifically converts the 3β-hydroxyl group to a 3-oxo group. | Formation of 3-oxocholest-4-en-26-oic acid. |
| 2. Derivatization | Girard P (GP) Hydrazine | Reacts with the newly formed 3-oxo group to add a permanent positive charge. | Formation of a highly ionizable GP-hydrazone derivative. |
Isotopic Labeling and Tracing Techniques
Isotopic labeling is a powerful tool in the analysis of 3β-hydroxy-5-cholestenoic acid, serving two primary functions: as internal standards for accurate quantification and as tracers for metabolic studies.
For Quantification: Isotope dilution mass spectrometry is the gold standard for accurate quantification. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled) to the sample at the beginning of the workflow. nih.gov Common internal standards used in oxysterol analysis include d7-labeled 24-hydroxycholesterol (B1141375) or d7-labeled 4β-hydroxycholesterol. nih.govuclouvain.be Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response. By measuring the ratio of the signal from the natural analyte to the labeled internal standard, precise and accurate quantification can be achieved, correcting for any experimental variations. nih.gov
For Metabolic Tracing: Administering isotopically labeled precursors, such as deuterium-labeled cholesterol, allows researchers to trace the metabolic pathways leading to the formation of 3β-hydroxy-5-cholestenoic acid and its downstream metabolites. researchgate.net By analyzing the incorporation of the isotopic label into these compounds over time, it is possible to study the dynamics of their biosynthesis and turnover. For instance, studies using [26,26,26,27,27,27-²H₆]cholesterol have been used to investigate the formation of cholestenoic acids and observe the kinetic isotope effect, which can provide insights into enzymatic reaction mechanisms. researchgate.net
Use of Deuterated Internal Standards
The accurate quantification of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- in biological matrices is heavily reliant on mass spectrometry, a technique for which stable isotope-labeled internal standards are crucial for optimizing accuracy. Deuterated internal standards, where hydrogen atoms are replaced by deuterium (B1214612), are frequently used in these assays. The use of an internal standard that is structurally identical to the analyte, apart from the isotopic label, allows for the correction of sample loss during preparation and variations in instrument response.
In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, quantification is categorized based on the type of internal standard used. nih.gov
Absolute quantification is achieved when using an isotope-labeled surrogate with the exact same structure as the analyte. nih.gov
Semi-quantification is performed when the isotope-labeled standard is structurally similar but not identical. nih.gov An example is the use of [27,27,27-2H3]3β,7α-dihydroxycholest-5-en-26-oic acid to quantify 3β,7β-dihydroxycholest-5-en-26-oic acid. nih.gov
Approximate quantification is conducted when an authentic standard of the analyte is unavailable, and a less related isotope-labeled surrogate is used. nih.gov
While deuterated standards are common, a potential drawback is the possible loss of deuterium during the assay, which could lead to instability in the standard's signal and result in erroneously high analyte concentration reports. To mitigate this, a second generation of standards labeled with 13C and 15N, or with deuterium in stable, non-exchangeable positions, has been developed. The synthesis of deuterated isotopomers of precursors to bile acids, such as (25R,S)-26-hydroxycholesterol, serves as a critical step in providing the necessary internal standards for in vivo studies of bile acid formation. nih.gov
Table 1: Quantification Methods in Isotope Dilution Mass Spectrometry
| Quantification Type | Description | Example |
|---|---|---|
| Absolute Quantification | Performed against an isotope-labelled surrogate of the exact same structure. nih.gov | (25R)26-hydroxycholesterol vs. 25,26,26,27,27,27-2H626-HC. nih.gov |
| Semi-quantification | Performed against an isotope-labelled surrogate of a similar but not identical structure. nih.gov | 3β,7β-dihydroxycholest-5-en-26-oic acid vs. [27,27,27-2H3]3β,7α-dihydroxycholest-5-en-26-oic acid. nih.gov |
| Approximate Quantification | Performed against an isotope-labelled surrogate in the absence of an authentic standard for the analyte. nih.gov | 7α-hydroxy-27-norcholest-4-ene-3,24-dione vs. 2H626-HC. nih.gov |
Metabolic Flux Analysis with Stable Isotopes
Metabolic Flux Analysis (MFA) is a powerful technique used to investigate intracellular metabolic pathways by tracing the flow of atoms from stable isotope-labeled compounds. medchemexpress.com This approach combines experimental data with metabolic network models to quantify the rates (fluxes) of metabolic reactions that cannot be measured directly. mdpi.com Stable isotopes such as ¹³C and ¹⁵N are commonly used as tracers in MFA. medchemexpress.com
The study of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- metabolism can be significantly enhanced using MFA. This compound is known to be an intermediate in the conversion of cholesterol to C24-bile acids. nih.gov Specifically, it is metabolized to 3β-hydroxychol-5-en-24-oic acid, lithocholic acid, and chenodeoxycholic acid. nih.govnih.gov By introducing a stable isotope-labeled precursor, such as ¹³C-labeled cholesterol, researchers can trace the labeled carbon atoms through the biosynthetic pathway to Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- and its subsequent metabolites. This allows for the precise quantification of the flux through different branches of the bile acid synthesis pathway, providing a detailed understanding of metabolic distribution and turnover rates within the cellular network. medchemexpress.com
Table 2: Principles of Metabolic Flux Analysis (MFA)
| Principle | Description |
|---|---|
| Core Concept | An approach in metabolomics that uses stable isotope-labeled compounds as tracers to investigate intracellular metabolic pathways. medchemexpress.com |
| Common Tracers | Techniques are typically based on ¹³C and ¹⁵N tracers. medchemexpress.com |
| Goal | To quantify intracellular metabolic reaction rates (fluxes) that cannot be directly measured. mdpi.com |
| Methodology | Integrates metabolic network models and experimental isotope labeling data to generate quantitative metabolic flux maps. mdpi.com |
| Application | Provides insights into metabolite level variations, flow distribution, and turnover rates within the metabolic network. medchemexpress.com |
Advanced Synthetic Methodologies for Compound Preparation
Stereoselective Chemical Synthesis Routes
The precise biological function of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- necessitates chemical synthesis methods that can control the specific stereochemistry at positions 3 and 25. A common and efficient starting material for the synthesis of this and related sterols is diosgenin, a naturally occurring steroid sapogenin. researchgate.netnih.gov
Table 3: Example Synthesis Steps from Diosgenin
| Step | Reaction | Purpose | Reference |
|---|---|---|---|
| 1 | Modified Clemmensen Reduction | To open the spiroketal side chain of diosgenin. | researchgate.net |
| 2 | Barton Deoxygenation | To selectively remove a hydroxyl group. | researchgate.net |
| 3 | Protection of Hydroxyl Groups | To selectively modify other parts of the molecule. | nih.gov |
| 4 | Oxidation/Hydroxylation | To introduce desired functional groups like ketones or additional hydroxyls. | nih.gov |
Preparation of Labeled Analogs for Biological Studies
The synthesis of isotopically labeled analogs of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is fundamental for its use in metabolic studies and as internal standards for quantification. nih.govmdpi.com These analogs are typically labeled with stable isotopes like deuterium (²H) or carbon-13 (¹³C).
The preparation of deuterated isotopomers often involves starting with a labeled precursor. For instance, deuterated versions of 7α- and (25R,S)-26-hydroxycholesterol were prepared from [2,2,3,4,4,6-²H₆]-cholesterol, demonstrating a strategy to incorporate deuterium into the steroid nucleus. nih.gov Similar strategies can be applied to synthesize labeled Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-. Additionally, side-chain fluorinated analogs have been prepared to block metabolism, thereby enhancing the compound's in vivo effects for biological studies. nih.gov These synthetic methodologies provide essential tools for tracing metabolic pathways and ensuring accurate quantification in complex biological samples.
Table 4: Examples of Labeled Sterol Analogs and Their Purpose
| Labeled Analog | Label Type | Purpose | Reference |
|---|---|---|---|
| Deuterated (25R,S)-26-hydroxycholesterol | Deuterium (²H) | Internal standard for determining biosynthetic pathways of bile acids. | nih.gov |
| Deuterium-labeled Vitamin D₃ metabolites | Deuterium (²H) | Internal standards for quantification by LC-MS/MS using the isotope dilution method. | mdpi.com |
| Side-chain heptafluorinated analog of 7-ketocholesterol (B24107) | Fluorine (¹⁹F) | Block major metabolism to enhance potential in vivo effects. | nih.gov |
Omics Approaches in Lipid Research
Oxysterol Lipidomics Profiling
Lipidomics, the large-scale study of lipids, has become an indispensable tool in biochemical research. Targeted oxysterol lipidomics profiling allows for the comprehensive analysis of oxidized cholesterol derivatives, including Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-, in biological samples. nih.govresearchgate.net These approaches typically utilize sensitive techniques like LC-MS/MS for the identification and quantification of a wide range of oxysterols. nih.gov
Profiling studies have successfully quantified Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- (often abbreviated as 3β-HCA) in human plasma and cerebrospinal fluid. nih.gov These analyses are crucial for understanding the role of oxysterols in health and disease. For example, the concentration of 3β-HCA is a key biomarker for the diagnosis of Cerebrotendinous Xanthomatosis (CTX), a rare genetic disorder affecting bile acid synthesis. medrxiv.org In CTX patients, the deficiency of the enzyme CYP27A1 leads to significantly reduced plasma concentrations of 3β-HCA (typically less than 1 ng/mL, compared to 75–200 ng/mL in healthy individuals). medrxiv.org This highlights the power of oxysterol lipidomics in clinical diagnostics and for monitoring disease states. medrxiv.org
Table 5: Role of 3β-HCA in Oxysterol Profiling for Disease Diagnosis
| Disease | Biomarker | Observed Change in Patients | Reference |
|---|---|---|---|
| Cerebrotendinous Xanthomatosis (CTX) | 3β-hydroxycholest-5-en-(25R)26-oic acid (3β-HCA) | Concentration reduced to <1 ng/mL in plasma (Normal: 75-200 ng/mL). | medrxiv.org |
| Oxysterol 7α-hydroxylase deficiency (O7AHD) | 3β-hydroxycholest-5-en-(25R)26-oic acid (3β-HCA) | Very high concentrations observed in serum. | medrxiv.org |
Integration with Other Omics Data for Systems Biology Understanding
A comprehensive systems biology understanding of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- necessitates the integration of data from multiple molecular levels. While dedicated multi-omics studies focusing exclusively on this oxysterol are not extensively documented in current literature, the established frameworks for integrating metabolomics with other omics data provide a clear blueprint for elucidating its complex biological roles. Such an approach moves beyond studying the molecule in isolation, aiming to place it within the broader context of genetic regulation, protein function, and metabolic networks.
The integration of metabolomic data, which quantifies the levels of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-, with transcriptomic (gene expression), proteomic (protein abundance), and genomic (genetic variants) data can uncover previously unknown relationships and functional pathways. This holistic view is critical for understanding how the synthesis and signaling of this molecule are regulated and what its downstream physiological effects are.
Metabolomics and Transcriptomics Integration:
The combination of metabolomics and transcriptomics is a powerful strategy to link the abundance of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- with genome-wide changes in gene expression. As an intermediate in the alternative bile acid synthesis pathway and a known ligand for nuclear receptors like the Liver X Receptor (LXR), its cellular concentration is expected to correlate with the expression of specific genes.
A hypothetical integrative analysis would involve:
Correlation Analysis: Identifying genes whose expression levels significantly correlate with the concentration of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- across different experimental conditions or in a patient cohort. This could reveal novel target genes or regulatory feedback loops.
Pathway Enrichment Analysis: Using the set of correlated genes to identify enriched biological pathways. For instance, an increase in this oxysterol might be linked to the upregulation of genes involved in cholesterol efflux and lipid transport (known LXR targets) and the downregulation of genes involved in cholesterol synthesis.
Network Analysis: Constructing gene-metabolite networks to visualize the complex interplay between the oxysterol and the transcriptome. This can help in identifying key regulatory hubs that are influenced by fluctuations in the levels of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-.
Hypothetical Integrated Transcriptomic and Metabolomic Findings:
The following interactive data table illustrates the type of findings that could be generated from such an integrative study. The data presented is for representative purposes to demonstrate the concept of multi-omics integration.
| Metabolite | Correlated Gene | Gene Function | Correlation Coefficient (r) | p-value | Implied Biological Pathway |
| Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- | ABCG1 | Cholesterol and phospholipid transporter | 0.65 | <0.01 | Cholesterol Efflux |
| Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- | SREBF2 | Sterol regulatory element-binding protein 2 | -0.58 | <0.01 | Cholesterol Biosynthesis |
| Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- | CYP7A1 | Cholesterol 7-alpha-hydroxylase | 0.49 | <0.05 | Bile Acid Synthesis (Classical Pathway) |
| Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- | TNF | Tumor necrosis factor | 0.55 | <0.01 | Inflammation |
Integration with Proteomics and Genomics:
Expanding the integrative analysis to include proteomics would provide insights into the functional consequences at the protein level. For example, an increase in Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- might lead to a corresponding increase in the abundance of the ABCG1 protein, confirming that the transcriptional changes translate to functional protein expression.
Furthermore, integrating genomic data, such as from Genome-Wide Association Studies (GWAS), could identify single nucleotide polymorphisms (SNPs) associated with altered levels of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-. Linking these genetic variants to gene expression (eQTL analysis) and, subsequently, to the metabolite levels (mQTL analysis) can help establish causal relationships between genetic predisposition, gene regulation, and metabolic outcomes.
Emerging Research Directions and Future Perspectives on Cholest 5 En 26 Oic Acid, 3 Hydroxy , 3beta,25r
Elucidation of Undiscovered Biological Functions
While traditionally viewed as an intermediate in the alternative pathway of bile acid synthesis, recent research is beginning to uncover novel biological functions for Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-, also known as 3β-hydroxy-5-cholestenoic acid (3β-HCA). These emerging roles extend beyond simple metabolic intermediacy, suggesting its involvement in critical signaling pathways and disease pathogenesis.
One of the most significant recent discoveries is the identification of 3β-HCA as a potent endogenous γ-secretase modulator (GSM). nih.govbertin-bioreagent.com γ-secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. As a GSM, 3β-HCA has been shown to decrease the production of the aggregation-prone Aβ42 peptide while increasing the levels of the shorter, less amyloidogenic Aβ38 form. nih.gov This modulation of γ-secretase activity occurs at nanomolar concentrations, highlighting the potential physiological relevance of 3β-HCA in the central nervous system. nih.gov
Furthermore, research has implicated 3β-HCA in the delicate balance of motor neuron survival and death. nih.govnih.gov Studies have shown that while some cholestenoic acids promote motor neuron survival, an excess of 3β-HCA can lead to motor neuron cell loss. nih.gov This finding is particularly relevant to certain neurological diseases. For instance, in hereditary spastic paresis type 5 (SPG5), a condition characterized by mutations in the CYP7B1 gene, there is an accumulation of 3β-HCA. nih.gov This accumulation is thought to contribute to the neurodegenerative aspects of the disease.
A pivotal recent finding has been the discovery of a sulfated form of this compound, 3β-sulfate-5-cholestenoic acid (3SCA), which acts as a novel regulator of lipid metabolism and inflammation. nih.gov This sulfated metabolite is secreted by hepatocytes and has been shown to downregulate the expression of genes involved in lipid metabolism and to suppress the expression of pro-inflammatory cytokines in macrophages. nih.gov This suggests that the sulfation of 3β-HCA may be a key mechanism for modulating its biological activity and for intercellular communication.
Exploration of Novel Receptor Interactions
The biological functions of 3β-HCA are intrinsically linked to its interactions with cellular receptors. The most well-characterized of these are the Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and lipid metabolism. nih.gov 3β-HCA has been identified as a potent endogenous ligand for LXRα. nih.gov Upon binding, it modulates the interaction of LXRα with coactivator proteins, thereby regulating the transcription of LXR target genes. nih.gov
The interaction with LXRs is central to the role of 3β-HCA in motor neuron health. nih.govnih.gov Specific cholestenoic acids, through their activation of LXRs, can enhance the expression of islet-1, a transcription factor essential for the development of motor neurons. nih.govnih.gov The detrimental effects of elevated 3β-HCA levels in conditions like SPG5 are linked to its activity as an LXR ligand. nih.gov
While the 3β-HCA-LXR axis is well-established, the potential for this cholestenoic acid to interact with other receptors remains an active area of investigation. Other nuclear receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), are also key regulators of bile acid and cholesterol metabolism. nih.govmdpi.comnih.govfrontiersin.org Although these receptors are activated by various cholesterol metabolites and bile acids, a direct and functional interaction with 3β-HCA has not been definitively established. Future research may uncover whether 3β-HCA or its metabolites can modulate the activity of these or other orphan nuclear receptors, thereby revealing new layers of its regulatory function. The possibility of interactions with G protein-coupled receptors (GPCRs), which can be modulated by other lipids and sterols, also presents an intriguing avenue for future exploration. nih.govmdpi.comnih.gov
Potential for Modulation of Metabolic Pathways
As an intermediate in the acidic pathway of bile acid synthesis, 3β-HCA is centrally positioned to influence this metabolic route. hmdb.ca Its formation from cholesterol is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), and it is further metabolized by oxysterol 7α-hydroxylase (CYP7B1). nih.govhmdb.ca Genetic defects in these enzymes, as seen in cerebrotendinous xanthomatosis (CTX) and hereditary spastic paresis type 5 (SPG5) respectively, lead to altered levels of 3β-HCA and its downstream products, underscoring its importance in this pathway. nih.gov
Through its activation of LXR, 3β-HCA can transcriptionally regulate a suite of genes involved in cholesterol homeostasis. nih.gov LXRs are known to induce the expression of genes that promote cholesterol efflux from cells, such as ATP-binding cassette transporters ABCA1 and ABCG1. reactome.org By activating LXR, 3β-HCA can thus contribute to the cellular mechanisms that prevent cholesterol overload. reactome.org
The discovery of its sulfated metabolite, 3SCA, has unveiled a new dimension to its modulation of metabolic pathways. 3SCA has been shown to significantly downregulate the expression of genes involved in lipid metabolism in hepatocytes. nih.govresearchgate.net This suggests a feedback mechanism where the sulfation of 3β-HCA generates a signaling molecule that can temper lipid synthesis. Furthermore, 3β-HCA itself has been shown to act as an epigenetic regulator, capable of inhibiting DNA methyltransferases (DNMTs), which could have broad implications for the regulation of metabolic gene expression. nih.gov
Role in Inter-organ Communication and Systemic Homeostasis
The presence of 3β-HCA and its metabolites in circulation and cerebrospinal fluid points to its potential role as a signaling molecule in inter-organ communication, contributing to systemic homeostasis. nih.govnih.gov The alternative pathway of bile acid synthesis, in which 3β-HCA is an intermediate, is not confined to the liver; the initial steps can occur in various peripheral tissues. The resulting cholestenoic acids are then transported to the liver for the final stages of bile acid production, representing a form of inter-organ communication.
The recently identified sulfated form, 3SCA, provides a compelling example of this inter-organ signaling. Produced and secreted by hepatocytes, 3SCA can act on macrophages to suppress inflammatory responses. nih.govresearchgate.net This hepatocyte-macrophage communication axis, mediated by 3SCA, may play a crucial role in modulating liver inflammation and maintaining hepatic homeostasis. nih.gov
The liver-brain axis is another area where 3β-HCA may be an important signaling molecule. The enzymes responsible for its synthesis are expressed in the central nervous system, and the compound is found in cerebrospinal fluid. nih.gov Its ability to modulate γ-secretase activity and influence motor neuron survival suggests that it plays a role in brain physiology and pathophysiology. nih.govnih.gov Dysregulation of 3β-HCA levels, as seen in certain genetic disorders, can have profound neurological consequences, highlighting the importance of maintaining its homeostasis for proper nervous system function. nih.gov
Methodological Advancements for Comprehensive Profiling and Discovery
The expanding understanding of the biological roles of 3β-HCA and other cholestenoic acids has been driven by significant advancements in analytical techniques. The low abundance of these molecules in biological matrices necessitates highly sensitive and specific methods for their detection and quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone for the analysis of oxysterols and cholestenoic acids. nih.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of these compounds in complex biological samples such as plasma and cerebrospinal fluid. The use of derivatization strategies, where a chemical tag is added to the molecule, can further enhance ionization efficiency and thus the sensitivity of detection by mass spectrometry. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of sterols, often considered a gold standard. mdpi.com Similar to LC-MS, derivatization is typically employed to increase the volatility of the analytes for gas-phase separation.
Isotope dilution mass spectrometry is a particularly robust method for absolute quantification. researchgate.net This approach involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard. By comparing the signal of the endogenous analyte to that of the labeled standard, a highly accurate and precise measurement can be obtained.
These advanced metabolomic and lipidomic approaches are crucial for the comprehensive profiling of cholestenoic acids in various physiological and pathological states. They enable researchers to not only quantify known compounds but also to discover novel metabolites, such as 3SCA, and to elucidate the metabolic pathways in which they participate. Continued innovation in analytical methodologies will be essential for fully unraveling the complex biology of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- and its derivatives.
Q & A
Q. What are the key enzymatic pathways involved in the biosynthesis of (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid, and how can their activity be experimentally validated?
The biosynthesis involves two critical enzymes: sterol 26-hydroxylase (CYP27A1) and 25-hydroxycholesterol 7α-hydroxylase (CYP7B1) . CYP27A1 catalyzes the oxidation of (25R)-3β,26-dihydroxycholest-5-en-7-one to form this compound, while CYP7B1 modulates downstream bile acid synthesis. To validate enzymatic activity:
- Use radiolabeled substrates (e.g., ³H- or ¹⁴C-cholesterol) in cell lysates or microsomal fractions.
- Quantify reaction products via LC-MS/MS or thin-layer chromatography (TLC) with autoradiography .
- Knockdown enzyme expression (e.g., siRNA) and measure intermediate accumulation using NMR-based metabolic profiling .
Q. How can researchers distinguish (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid from structurally similar bile acids during analytical characterization?
Key steps include:
- Stereochemical resolution : Use chiral chromatography (e.g., chiral HPLC columns) to separate epimers like (25R) vs. (25S) isomers.
- Mass spectrometry : Leverage high-resolution MS (HRMS) to differentiate molecular formulas (e.g., C₂₇H₄₄O₄ vs. C₂₇H₄₂O₄ for 7-keto derivatives).
- NMR analysis : Identify signature signals, such as the 3β-hydroxyl proton (δ 3.50–3.70 ppm) and the 26-carboxylic acid group (δ ~170 ppm in ¹³C NMR) .
Advanced Research Questions
Q. What methodological challenges arise in quantifying 3-hydroxy-Δ⁵-bile acid sulfates in disease models, and how can they be addressed?
Challenges include:
- Instability of 3-hydroxy-Δ⁵ intermediates : Avoid GC-MS due to thermal degradation. Instead, use direct LC-MS/MS with electrospray ionization (ESI) in negative ion mode.
- Matrix interference : Employ solid-phase extraction (SPE) with C18 cartridges to isolate sulfated bile acids from urine or serum.
- Validation : Spike synthetic internal standards (e.g., deuterated analogs) to correct for recovery losses. A 12-minute reversed-phase HPLC gradient can resolve isomers like (25R) and (25S) configurations .
Q. How can isotope tracing elucidate the metabolic flux of (3β,25R)-3-hydroxy-cholest-5-en-26-oic acid in cholesterol homeostasis studies?
Design experiments using:
- ¹³C-labeled cholesterol : Track incorporation into bile acid intermediates via NMR or LC-HRMS .
- Kinetic modeling : Measure isotope enrichment over time in hepatocyte cultures to estimate flux rates through CYP27A1/CYP7B1 pathways.
- Knockout models : Compare wild-type vs. Cyp27a1⁻/⁻ mice to quantify compensatory pathways (e.g., CYP3A4-mediated oxidation) .
Q. What strategies resolve contradictions in reported biological activities of this compound across in vitro vs. in vivo systems?
Discrepancies often stem from:
- Solubility differences : Use cyclodextrin-based delivery systems to improve bioavailability in cell culture.
- Species-specific metabolism : Validate findings in humanized liver models (e.g., FRG mice with human hepatocytes).
- Off-target effects : Perform chemical proteomics to identify unintended protein interactions (e.g., using photoaffinity probes) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
